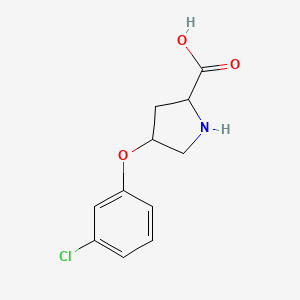

(4S)-4-(3-Chlorophenoxy)-L-proline

描述

(4S)-4-(3-Chlorophenoxy)-L-proline is a chiral proline derivative characterized by a 3-chlorophenoxy substituent at the 4-position of the proline ring. Its molecular formula is C₁₆H₂₀ClNO₅, with a molecular weight of 341.787 g/mol and a stereochemical configuration defined by two stereocenters (2S,4S) . This compound is often synthesized as a tert-butoxycarbonyl (Boc)-protected intermediate, enhancing its stability for applications in peptide synthesis and medicinal chemistry . Key physicochemical properties include a density of 1.3 g/cm³, boiling point of 482.8°C, and a LogP (octanol-water partition coefficient) of 3.46, indicating moderate lipophilicity .

属性

分子式 |

C11H12ClNO3 |

|---|---|

分子量 |

241.67 g/mol |

IUPAC 名称 |

4-(3-chlorophenoxy)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H12ClNO3/c12-7-2-1-3-8(4-7)16-9-5-10(11(14)15)13-6-9/h1-4,9-10,13H,5-6H2,(H,14,15) |

InChI 键 |

LUANXJIOUGKVRZ-UHFFFAOYSA-N |

规范 SMILES |

C1C(CNC1C(=O)O)OC2=CC(=CC=C2)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of (4S)-4-(3-chlorophenoxy)-L-proline typically begins with suitably protected L-proline or hydroxy-L-proline derivatives. The key steps involve:

- Protection of the amino and carboxyl groups to prevent side reactions.

- Introduction of the 3-chlorophenoxy substituent at the 4-position via nucleophilic substitution or coupling reactions.

- Stereoselective control to ensure the (4S) configuration.

- Deprotection to yield the free amino acid.

Protection of Proline Derivatives

A common approach is to protect the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups and the carboxyl group as esters (e.g., benzyl ester) to facilitate selective reactions on the pyrrolidine ring without affecting other functional groups.

For example, (2S,4S)-1-(tert-butoxycarbonyl)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylic acid is an intermediate where the amino group is Boc-protected.

Introduction of the 3-Chlorophenoxy Group

The 3-chlorophenoxy substituent is introduced at the 4-position of the proline ring through nucleophilic substitution of a suitable leaving group or via coupling reactions:

- Starting from 4-hydroxy-L-proline derivatives, the hydroxy group is converted into a good leaving group such as a tosylate (p-toluenesulfonyl ester).

- The tosylate intermediate undergoes nucleophilic substitution with 3-chlorophenol or its derivatives to form the 4-(3-chlorophenoxy) substituent.

- Alternatively, phenoxy substitution can be achieved by coupling reactions using standard coupling reagents in solvents like ethyl acetate or toluene.

Stereoselective Control

Stereochemistry is controlled by starting from stereochemically pure L-proline or hydroxyproline derivatives and by using stereospecific reactions such as:

- Mitsunobu reactions for inversion of stereochemistry at the 4-position if needed.

- Epoxidation and ring-opening strategies to install substituents with defined stereochemistry.

- Use of chiral auxiliaries or protecting groups to preserve stereochemistry during transformations.

After the introduction of the 3-chlorophenoxy group, protecting groups are removed under mild acidic conditions (e.g., trifluoroacetic acid for Boc group removal) or hydrogenolysis (for Cbz group).

Purification is typically achieved by recrystallization from solvents like ethyl acetate or by chromatographic methods to obtain the pure this compound.

Representative Preparation Route Summary Table

| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | L-Proline or trans-4-hydroxy-L-proline | Boc or Cbz protection; esterification | Protected proline derivative |

| 2 | Protected 4-hydroxy-L-proline | p-Toluenesulfonyl chloride in pyridine, 0-4°C | Formation of 4-tosylate intermediate |

| 3 | 4-tosylate intermediate | 3-Chlorophenol, base (e.g., NaH), solvent (DMF or THF) | Nucleophilic substitution to 4-(3-chlorophenoxy) derivative |

| 4 | Protected 4-(3-chlorophenoxy)-proline derivative | Acidic deprotection (TFA or HCl) or hydrogenolysis | Removal of protecting groups, free amino acid |

| 5 | Crude product | Recrystallization or chromatography | Pure this compound |

化学反应分析

Types of Reactions

(4S)-4-(3-Chlorophenoxy)-L-proline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the chlorophenoxy group or the proline backbone.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the chlorophenoxy group or the proline backbone.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(4S)-4-(3-Chlorophenoxy)-L-proline has several scientific research applications:

Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving protein-ligand interactions due to its proline backbone.

Industry: Used in the production of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of (4S)-4-(3-Chlorophenoxy)-L-proline involves its interaction with specific molecular targets. The proline backbone allows it to fit into proline-specific binding sites, while the chlorophenoxy group can interact with hydrophobic pockets in proteins. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

(4S)-4-(Phenylthio)-L-proline Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂S

- Molecular Weight : 259.75 g/mol

- Substituent : Phenylthio (-SPh) group at the 4-position.

- Key Differences: The phenylthio group introduces sulfur, which may enhance hydrogen bonding and alter metabolic stability compared to the 3-chlorophenoxy group. The hydrochloride salt form increases water solubility, whereas the Boc-protected (4S)-4-(3-chlorophenoxy)-L-proline is more lipophilic (LogP = 3.46 vs. ~1.5 for the phenylthio analog) .

- Applications: Used as an impurity standard in drug synthesis (e.g., zofenopril) due to its structural similarity to angiotensin-converting enzyme (ACE) inhibitors .

(4S)-4-Cyclohexyl-L-proline Derivatives

- Example : (4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline.

- Molecular Features: A bulky cyclohexyl group replaces the aromatic 3-chlorophenoxy substituent. Phosphinyl and acetyl modifications enhance interactions with enzymatic targets (e.g., metalloproteases) .

- Phosphinyl derivatives exhibit higher specificity for phosphoprotein-binding domains .

4-Amino-2-(4-chlorophenyl)quinoline Derivatives

- Example: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k).

- Molecular Features: A quinoline core with chloro- and methoxy-substituted aryl groups. Melting point: 223–225°C (vs. Boc-protected proline derivatives, which are typically liquids or low-melting solids) .

- Key Differences: Quinoline derivatives are rigid, planar structures with strong fluorescence properties, unlike the flexible proline scaffold. Applications differ: Quinolines are used in optoelectronics and antimicrobial agents, while proline derivatives are employed in peptide therapeutics .

Data Table: Comparative Analysis

Research Findings and Implications

Steric and Electronic Effects: The 3-chlorophenoxy group in this compound provides a balance of lipophilicity and electronic withdrawal, making it suitable for targeting hydrophobic enzyme pockets (e.g., proteases) . In contrast, the phenylthio group in its analog may improve binding to sulfur-dependent enzymes like cysteine proteases .

Synthetic Utility: Boc protection in this compound simplifies purification and prevents racemization during peptide coupling, a feature absent in unprotected analogs like the phenylthio derivative .

Biological Activity: Quinoline derivatives (e.g., compound 4k) exhibit broad-spectrum antimicrobial activity due to their planar aromatic systems, which intercalate into DNA. This mechanism is irrelevant to proline derivatives, which primarily modulate protein-protein interactions .

Thermal Stability: The high boiling point of this compound (482.8°C) suggests stability under high-temperature reactions, advantageous for industrial-scale synthesis .

生物活性

(4S)-4-(3-Chlorophenoxy)-L-proline is a compound that has garnered attention in various biological and medicinal research contexts due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a chlorophenoxy group. Its molecular formula is , and it has a molecular weight of 215.66 g/mol. The compound's structural features contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been suggested that the compound may modulate enzymatic pathways, particularly those involving proline metabolism and related signaling cascades. The mechanism of action involves:

- Inhibition of Proline Metabolism : The compound may inhibit proline hydroxylases, enzymes critical for collagen synthesis and cellular signaling pathways.

- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibacterial or antifungal agent.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies : A study published in BenchChem investigated the antimicrobial properties of this compound, demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics or antifungal treatments.

- Oxidative Stress Reduction : Research highlighted in PMC explored the compound's role as an antioxidant, showing that it could effectively scavenge free radicals in vitro. This property is particularly relevant for conditions characterized by oxidative stress, such as neurodegenerative diseases .

- Proline Metabolism : Another study focused on the inhibition of proline hydroxylases by this compound, indicating its potential to disrupt collagen synthesis pathways, which could have implications for fibrotic diseases .

常见问题

Q. What are the key synthetic strategies for introducing the 3-chlorophenoxy group into L-proline derivatives?

The synthesis of (4S)-4-(3-chlorophenoxy)-L-proline typically involves stereoselective functionalization at the 4-position of L-proline. A common approach includes:

- Protection of L-proline : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect the amino and carboxyl groups, enabling selective modification at the 4-position .

- Etherification : React the protected proline with 3-chlorophenol derivatives under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to achieve stereochemical control .

- Deprotection : Remove protecting groups under mild acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Bn) conditions to yield the final product .

Key Consideration : Optimize reaction solvents (e.g., THF vs. DMF) to minimize racemization during etherification.

Q. How can the stereochemical integrity of this compound be verified?

Use a combination of:

- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers .

- Circular Dichroism (CD) : Compare the CD spectrum with known L-proline derivatives to confirm the (4S) configuration .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Boc-protected derivatives) to validate stereochemistry .

Methodological Tip : Cross-validate results with nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements .

Q. What are the primary biological targets for proline derivatives with aromatic ether substituents?

Proline derivatives like This compound are explored for:

- Enzyme Inhibition : Target prolyl hydroxylases (PHDs) or peptidyl-prolyl isomerases (PPIases) due to structural mimicry of natural substrates .

- Neuroprotection : Act as surrogates in glycine-proline-glutamate (GPE) peptidomimetics to enhance blood-brain barrier penetration .

- Antimicrobial Activity : The 3-chlorophenoxy group may disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins .

Experimental Design : Use fluorescence polarization assays to quantify PPIase binding affinity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

- Catalytic Asymmetric Methods : Utilize chiral phosphoric acid catalysts in Mitsunobu-like reactions to improve enantiomeric excess (ee) >98% .

- Flow Chemistry : Implement continuous-flow systems to enhance reaction reproducibility and reduce racemization during scale-up .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Data Contradiction Note : Conflicting ee values reported in batch vs. flow systems require rigorous chiral purity assays at each scale-up stage .

Q. What computational tools predict the conformational stability of this compound in aqueous vs. lipid environments?

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model proline ring puckering and substituent orientation in solvated systems .

- Quantum Mechanics (QM) : Calculate torsional barriers for the 3-chlorophenoxy group using DFT (B3LYP/6-311+G(d,p)) to assess rotational freedom .

- LogP Predictions : Employ SwissADME or MarvinSuite to estimate partition coefficients, guiding formulation for biological assays .

Validation Step : Compare computational LogP values with experimental HPLC-derived retention times .

Q. How do structural modifications at the 4-position of L-proline impact enzymatic stability in vivo?

- Metabolic Profiling : Incubate derivatives with liver microsomes to identify oxidative hotspots (e.g., para-chlorine substitution resists CYP450-mediated metabolism) .

- Protease Resistance Assays : Test stability against proline-specific endopeptidases using LC-MS/MS to quantify degradation rates .

- Steric Effects : Bulkier substituents (e.g., 3-chlorophenoxy vs. hydroxy) reduce enzymatic cleavage by >50% in simulated gastric fluid .

Contradiction Alert : Some studies report increased renal clearance for halogenated prolines, necessitating pharmacokinetic studies in multiple models .

Q. What analytical challenges arise when characterizing this compound in complex matrices?

- Matrix Interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis® MCX) to isolate the compound from biological fluids .

- Detection Limits : Employ UPLC-QTOF-MS with negative ion mode (m/z 260–265 range) for sub-ng/mL sensitivity .

- Degradation Products : Monitor for hydrolyzed metabolites (e.g., 3-chlorophenol) via GC-MS with derivatization (BSTFA) .

Best Practice : Spike deuterated internal standards (e.g., L-proline-d7) to correct for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。